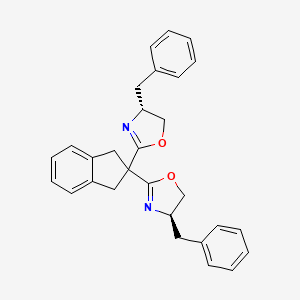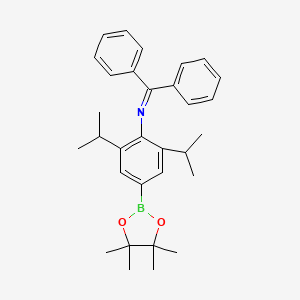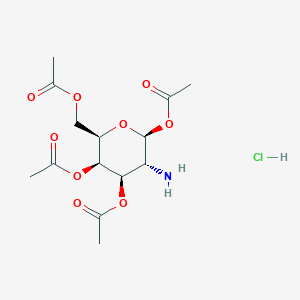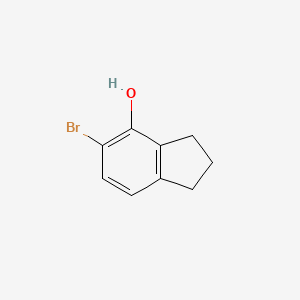![molecular formula C34H20O8S4 B8198538 3,3',3'',3'''-([2,2'-Bi(1,3-dithiolylidene)]-4,4',5,5'-tetrayl)tetrabenzoic acid](/img/structure/B8198538.png)
3,3',3'',3'''-([2,2'-Bi(1,3-dithiolylidene)]-4,4',5,5'-tetrayl)tetrabenzoic acid
Vue d'ensemble
Description
3,3',3'',3'''-([2,2'-Bi(1,3-dithiolylidene)]-4,4',5,5'-tetrayl)tetrabenzoic acid is a useful research compound. Its molecular formula is C34H20O8S4 and its molecular weight is 684.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3,3',3'',3'''-([2,2'-Bi(1,3-dithiolylidene)]-4,4',5,5'-tetrayl)tetrabenzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,3',3'',3'''-([2,2'-Bi(1,3-dithiolylidene)]-4,4',5,5'-tetrayl)tetrabenzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Ellman (1959) described a synthesized aromatic disulfide derivative of this compound as useful for determining sulfhydryl groups in biological materials, including blood (G. Ellman, 1959).
Guan, Pu, and Wan (2011) found that a polymer derivative (PBI-CN) of this compound is used in proton-conducting membranes in fuel cells, with significant proton conductivity under anhydrous conditions (Y. Guan, H. Pu, & D. Wan, 2011).
Liu et al. (2011) discovered that a synthesized liquid crystalline epoxy resin derivative of this compound has potential applications in chemical engineering, biomedicine, and biomaterials research (Yin-Ling Liu et al., 2011).
Govender et al. (2007) explored its application in the bidirectional racemic synthesis of biologically active quinone cardinalin 3, which is relevant for drug development (S. Govender et al., 2007).
Ahn, Kim, and Choe (1997) discussed the use of polybenzimidazole blends, related to this compound, in polymerization applications (Tae-Kwang Ahn, Mojun Kim, & S. Choe, 1997).
Zhang et al. (2019) synthesized zirconium metal-organic frameworks (MOFs) related to this compound for targeted adsorption of specific molecules (Liangliang Zhang et al., 2019).
Peng-yun (2011) noted that a synthesized derivative, 4,4'-bis(4-hydroxybenzoyloxy)-3,3',5,5'-tetramethylbiphenyl, is used in chemical research (Zhang Peng-yun, 2011).
Kishikawa, Hirai, and Kohmoto (2008) found applications of 2:1 complexes of benzoic acid derivatives and dipyridyl compounds in photopolymerization and polymerization of complex compounds (K. Kishikawa, A. Hirai, & S. Kohmoto, 2008).
Cadiau et al. (2020) highlighted the potential of a titanium-based Metal Organic Framework (ACM-1) for photocatalytic reactions (A. Cadiau et al., 2020).
Park et al. (2017) described the effectiveness of Spirof-MOF, a derivative, in removing nerve agent simulants like dimethyl 4-nitrophenylphosphate (DMNP) by adsorption and hydrolytic decomposition (H. Park et al., 2017).
Propriétés
IUPAC Name |
3-[2-[4,5-bis(3-carboxyphenyl)-1,3-dithiol-2-ylidene]-5-(3-carboxyphenyl)-1,3-dithiol-4-yl]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H20O8S4/c35-29(36)21-9-1-5-17(13-21)25-26(18-6-2-10-22(14-18)30(37)38)44-33(43-25)34-45-27(19-7-3-11-23(15-19)31(39)40)28(46-34)20-8-4-12-24(16-20)32(41)42/h1-16H,(H,35,36)(H,37,38)(H,39,40)(H,41,42) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTPIIZCAUUIRCP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)O)C2=C(SC(=C3SC(=C(S3)C4=CC(=CC=C4)C(=O)O)C5=CC(=CC=C5)C(=O)O)S2)C6=CC(=CC=C6)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H20O8S4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
684.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,3',3'',3'''-([2,2'-Bi(1,3-dithiolylidene)]-4,4',5,5'-tetrayl)tetrabenzoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-phenyl-5-[(2R)-pyrrolidin-2-yl]-1,2,4-oxadiazole;hydrochloride](/img/structure/B8198457.png)

![(R)-N-[(1S)-2-diphenylphosphanyl-1-(2-diphenylphosphanylphenyl)ethyl]-2-methylpropane-2-sulfinamide](/img/structure/B8198473.png)

![5,5'-((5'-(4-((3-Formyl-4-hydroxyphenyl)ethynyl)phenyl)-[1,1':3',1''-terphenyl]-4,4''-diyl)bis(ethyne-2,1-diyl))bis(2-hydroxybenzaldehyde)](/img/structure/B8198478.png)
![(3AR,8aS)-2-(6-phenylpyridin-2-yl)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole](/img/structure/B8198487.png)
![[1,1':4',1'':4'',1'''-Quaterphenyl]-3,4''',5-tricarboxylic acid](/img/structure/B8198509.png)
![(4S,5S)-2-([2,2'-Bipyridin]-6-yl)-4,5-diphenyl-4,5-dihydrooxazole](/img/structure/B8198516.png)


![tert-Butyl (3-aminobicyclo[1.1.1]pentan-1-yl)carbamate hydrochloride](/img/structure/B8198535.png)


